Cas no 66256-29-9 (5-methylnaphthalen-2-ol)

5-methylnaphthalen-2-ol 化学的及び物理的性質
名前と識別子
-
- 5-METHYL-2-NAPHTHOL
- 5-Methyl-2-naphtholneat
- 5-METHYLNAPHTHALEN-2-OL
- 2-Hydroxy-5-methylnaphthalene
- 5-Methyl-[2]naphthol
- 5-Methyl-naphthol-(2)
- 6-Hydroxy-1-methyl-naphthalin
- 6-methyl-1-naphthol
- 5-Methyl-2-naphthalenol
- 2-Naphthalenol, 5-methyl-
- 66256-29-9
- SCHEMBL1402424
- N14584
- DTXSID90597373
- AKOS006305895
- FT-0737126
- CS-0148275
- EN300-114181
- 5-methyl-2-naphthol/6-methyl-1-naphthol
- 5-methylnaphthalen-2-ol
-
- インチ: 1S/C11H10O/c1-8-3-2-4-9-7-10(12)5-6-11(8)9/h2-7,12H,1H3
- InChIKey: VVTMLJYBQHRIPC-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC2=C(C)C=CC=C2C=1
計算された属性
- せいみつぶんしりょう: 316.14600
- どういたいしつりょう: 158.073
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2A^2
- 疎水性パラメータ計算基準値(XlogP): 3.5
じっけんとくせい
- 密度みつど: 1.144±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 104-105 ºC
- ようかいど: 極微溶性(0.15 g/l)(25ºC)、
- PSA: 40.46000
- LogP: 5.70760
5-methylnaphthalen-2-ol セキュリティ情報
5-methylnaphthalen-2-ol 税関データ
- 税関コード:2907199090
- 税関データ:
中国税関番号:
2907199090概要:
290799090他のモノフェノール類。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
290799090その他単相付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
5-methylnaphthalen-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-114181-0.1g |
5-methylnaphthalen-2-ol |
66256-29-9 | 95% | 0.1g |
$518.0 | 2023-10-26 | |
Enamine | EN300-114181-0.5g |
5-methylnaphthalen-2-ol |
66256-29-9 | 95% | 0.5g |
$1170.0 | 2023-10-26 | |
Enamine | EN300-114181-1.0g |
5-methylnaphthalen-2-ol |
66256-29-9 | 95% | 1g |
$1500.0 | 2023-06-09 | |
Alichem | A219002666-500mg |
5-Methyl-2-naphthol |
66256-29-9 | 98% | 500mg |
$1058.40 | 2023-09-01 | |
Alichem | A219002666-1g |
5-Methyl-2-naphthol |
66256-29-9 | 98% | 1g |
$1651.30 | 2023-09-01 | |
Enamine | EN300-114181-0.25g |
5-methylnaphthalen-2-ol |
66256-29-9 | 95% | 0.25g |
$743.0 | 2023-10-26 | |
Aaron | AR00FCAS-10g |
5-METHYL-2-NAPHTHOL/6-METHYL-1-NAPHTHOL |
66256-29-9 | 95% | 10g |
$8894.00 | 2023-12-15 | |
1PlusChem | 1P00FC2G-250mg |
5-METHYL-2-NAPHTHOL/6-METHYL-1-NAPHTHOL |
66256-29-9 | 95% | 250mg |
$981.00 | 2024-04-22 | |
Aaron | AR00FCAS-100mg |
5-METHYL-2-NAPHTHOL/6-METHYL-1-NAPHTHOL |
66256-29-9 | 95% | 100mg |
$738.00 | 2025-02-17 | |
A2B Chem LLC | AH14680-100mg |
5-Methylnaphthalen-2-ol |
66256-29-9 | 95% | 100mg |
$581.00 | 2024-04-19 |
5-methylnaphthalen-2-ol 関連文献
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
5-methylnaphthalen-2-olに関する追加情報
Introduction to 5-methylnaphthalen-2-ol (CAS No. 66256-29-9)
5-methylnaphthalen-2-ol, chemically known as 2-hydroxy-5-methylnaphthalene, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and material science. This compound, identified by its CAS number 66256-29-9, belongs to the class of naphthalene derivatives, which are widely studied for their diverse structural and functional properties. The presence of both a hydroxyl group and a methyl substituent on the naphthalene core imparts unique reactivity and potential applications, making it a subject of intense research interest.
The structural framework of 5-methylnaphthalen-2-ol consists of a naphthalene ring system substituted at the 2-position with a hydroxyl group (-OH) and at the 5-position with a methyl group (-CH₃). This arrangement creates a balance between aromatic stability and functional reactivity, enabling various chemical transformations that are exploited in synthetic chemistry. The compound’s solubility profile, typically moderate in polar organic solvents but poorly soluble in water, influences its handling and application in different chemical environments.
In recent years, 5-methylnaphthalen-2-ol has been explored for its potential role in pharmaceutical intermediates. The hydroxyl functionality allows for further derivatization, such as esterification or etherification, which can yield compounds with enhanced biological activity. For instance, researchers have investigated its utility in synthesizing analogs of natural products that exhibit antimicrobial and anti-inflammatory properties. The methyl group at the 5-position can also serve as a handle for selective modifications, enabling the construction of more complex molecular architectures.
One of the most compelling areas of research involving 5-methylnaphthalen-2-ol is its application in material science. The compound’s ability to act as a building block for π-conjugated systems has made it valuable in the development of organic semiconductors and light-emitting diodes (OLEDs). The naphthalene core provides an extended aromatic system, which is conducive to electron delocalization—a key requirement for efficient charge transport in electronic devices. Additionally, the hydroxyl group can be functionalized to improve solubility or intermolecular interactions, tailoring the material’s properties for specific applications.
Recent advancements in computational chemistry have further highlighted the significance of 5-methylnaphthalen-2-ol. Molecular modeling studies have revealed that this compound can form stable inclusion complexes with various guest molecules, a property that has implications for drug delivery systems. By encapsulating bioactive molecules within these complexes, researchers aim to enhance bioavailability and targeted delivery. The methyl and hydroxyl groups play crucial roles in determining the binding affinity and specificity of these complexes, making them promising candidates for therapeutic applications.
The synthesis of 5-methylnaphthalen-2-ol has also seen significant developments. Traditional methods often involve catalytic hydrogenation or oxidation reactions, but newer approaches leverage transition-metal-catalyzed cross-coupling reactions for more efficient and selective transformations. These advances have not only improved yields but also reduced the environmental impact of production processes. Green chemistry principles have been increasingly adopted, with efforts to minimize waste and utilize renewable feedstocks in the synthesis of this compound.
Industrial applications of 5-methylnaphthalen-2-ol are emerging in areas beyond pharmaceuticals and materials science. For example, its derivatives have been explored as intermediates in fragrances and dyes due to their ability to form stable complexes with metal ions, which can influence coloration and olfactory properties. Furthermore, the compound’s stability under various conditions makes it suitable for use as a reference standard in analytical chemistry laboratories.
The future direction of research on 5-methylnaphthalen-2-ol is likely to focus on expanding its utility in drug discovery and advanced materials. Ongoing studies aim to identify novel biological activities by modifying its structure through combinatorial chemistry approaches. Additionally, innovations in nanotechnology may enable new applications, such as its incorporation into nanocarriers for targeted drug delivery or its use as a dopant in organic electronic components.
In conclusion,5-methylnaphthalen-2-ol (CAS No. 66256-29-9) is a versatile compound with broad applications across multiple scientific disciplines. Its unique structural features offer opportunities for innovation in pharmaceuticals, materials science, and beyond. As research continues to uncover new possibilities for this molecule,5-methylnaphthalen-2-ol is poised to remain a valuable asset in both academic and industrial settings.
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